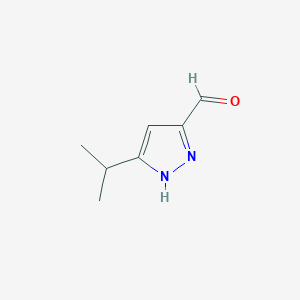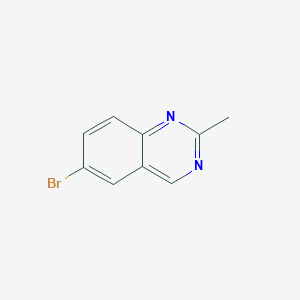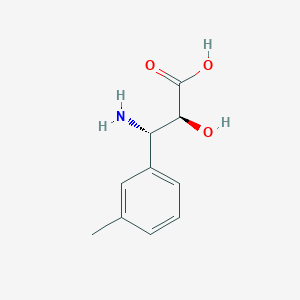![molecular formula C16H16N2O3 B3059300 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 96807-75-9](/img/structure/B3059300.png)
2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Übersicht
Beschreibung
2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known by other names such as 2,2’- (ethane-1,2-diyldiimino)bisethanol and N,N-bis (2-hydroxyethyl)ethylenediamine , is a chemical compound with the molecular formula C6H16N2O2 . Its molecular weight is approximately 148.2 g/mol . The compound’s structure consists of a benzo[de]isoquinoline core with two hydroxyethylamine groups attached.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a melting point (e.g., around 373 K ) .
- Vaporization Enthalpy : The enthalpy of vaporization is approximately 106.4 kJ/mol .
- Sublimation Enthalpy : The enthalpy of sublimation is approximately 142.7 kJ/mol at 373 K .
- Fusion Enthalpy : The enthalpy of fusion is approximately 49.7 kJ/mol at 373.2 K .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Imaging Agents
The compound’s aromatic system and amino groups make it suitable for use as a fluorescent probe or imaging agent. Researchers employ it to visualize cellular structures, study protein interactions, or track drug delivery within living organisms.
These applications highlight the versatility and potential impact of 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound! 🌟
Wirkmechanismus
Mode of Action
Given its structural similarity to other quinoline and isoquinoline compounds , it may act as an electrophile, initiating an attack on a nitrogen atom followed by the addition of a nucleophile on the adjacent atom . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its structure, it may potentially interact with pathways involving quinoline and isoquinoline compounds
Pharmacokinetics
Its molecular weight of 148.2034 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential electrophilic nature , it may induce changes in cellular function or viability.
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxyethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-10-8-17-7-9-18-15(20)12-5-1-3-11-4-2-6-13(14(11)12)16(18)21/h1-6,17,19H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSGUHDKQBISNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398738 | |
| Record name | 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96807-75-9 | |
| Record name | 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-Dihydrofuro[3,2-b]pyridine](/img/structure/B3059227.png)







